2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide
CAS No.:
Cat. No.: VC14758147
Molecular Formula: C18H14N4O2
Molecular Weight: 318.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14N4O2 |
|---|---|
| Molecular Weight | 318.3 g/mol |
| IUPAC Name | N-(1H-indol-4-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H14N4O2/c23-17(20-15-7-3-6-14-13(15)8-9-19-14)10-16-11-4-1-2-5-12(11)18(24)22-21-16/h1-9,19H,10H2,(H,20,23)(H,22,24) |
| Standard InChI Key | HZMXQVFEQWTGOK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=CC=CC4=C3C=CN4 |
Introduction
2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that combines structural elements of phthalazine and indole. This unique combination confers specific chemical properties and biological activities, making it a subject of interest in medicinal chemistry. The compound features a hydroxyl group attached to a phthalazine ring linked to an indole moiety via an acetamide functional group.
Synthetic Approaches
The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide typically involves several steps, including:
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Preparation of Phthalazine Derivative: This involves synthesizing or obtaining a 4-hydroxyphthalazine derivative.
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Indole Derivative Preparation: Preparing the indole moiety, specifically the 1H-indol-4-yl component.
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Acetamide Formation: Linking the phthalazine and indole components via an acetamide bond.
Interaction Studies
Interaction studies involving 2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide focus on its binding affinity with various biological targets. These interactions are crucial for understanding its potential therapeutic applications.
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